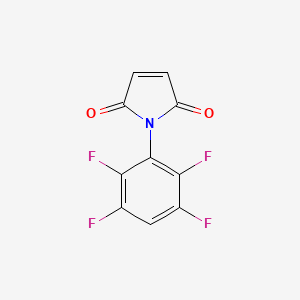
N-(2,3,5,6-Tetrafluorophenyl)maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3,5,6-Tetrafluorophenyl)maleimide is a fluorinated organic compound with the molecular formula C10H3F4NO2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a maleimide group attached to a tetrafluorophenyl ring, which imparts distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,5,6-Tetrafluorophenyl)maleimide typically involves the reaction of maleic anhydride with 2,3,5,6-tetrafluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme is as follows:
Reaction of Maleic Anhydride with 2,3,5,6-Tetrafluoroaniline:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3,5,6-Tetrafluorophenyl)maleimide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Polymerization: The compound can be used as a monomer in the synthesis of polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Addition Reactions: Thiols or amines in the presence of a base (e.g., triethylamine) or under acidic conditions.
Polymerization: Radical initiators (e.g., azobisisobutyronitrile) in solvents like toluene or dichloromethane.
Major Products Formed
Substitution Products: Compounds with substituted fluorine atoms.
Addition Products: Adducts formed by the addition of nucleophiles to the maleimide group.
Polymers: High-molecular-weight polymers with specific functional properties.
Wissenschaftliche Forschungsanwendungen
N-(2,3,5,6-Tetrafluorophenyl)maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of N-(2,3,5,6-Tetrafluorophenyl)maleimide involves its reactivity with nucleophiles, particularly thiols and amines. The maleimide group undergoes Michael addition reactions, forming stable covalent bonds with nucleophilic groups. This reactivity is exploited in bioconjugation and polymerization processes, where the compound acts as a cross-linking agent or a monomer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylmaleimide: Lacks the fluorine atoms, resulting in different reactivity and properties.
N-(2,3,4,5,6-Pentafluorophenyl)maleimide: Contains an additional fluorine atom, which may alter its reactivity and stability.
N-(2,3,5,6-Tetrafluorophenyl)succinimide: Similar structure but with a succinimide group instead of a maleimide group.
Uniqueness
N-(2,3,5,6-Tetrafluorophenyl)maleimide is unique due to the presence of four fluorine atoms on the phenyl ring, which enhances its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.
Eigenschaften
IUPAC Name |
1-(2,3,5,6-tetrafluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F4NO2/c11-4-3-5(12)9(14)10(8(4)13)15-6(16)1-2-7(15)17/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMROROGWFSIGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=C(C(=CC(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














